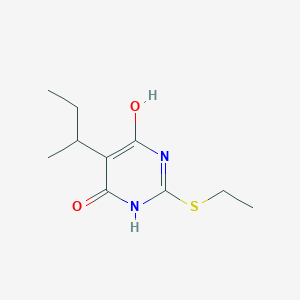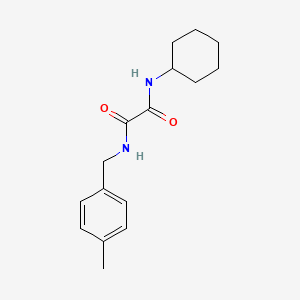
5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone, also known as AG-1517, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the pyrimidinone class of molecules and is known to inhibit the activity of tyrosine kinases, which play a key role in various cellular processes.
Wirkmechanismus
5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups from ATP to the substrate protein, thereby inhibiting the downstream signaling pathways that are activated by the tyrosine kinases.
Biochemical and physiological effects:
5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In addition, 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has been shown to inhibit angiogenesis and tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone in lab experiments. The compound can be toxic at high concentrations, and it has been shown to have off-target effects on other kinases.
Zukünftige Richtungen
There are several future directions for the study of 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone. One potential direction is to investigate the use of 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone in combination with other cancer therapies such as chemotherapy and radiation therapy. Another potential direction is to investigate the use of 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone in the treatment of other diseases such as autoimmune disorders and inflammation. In addition, further studies are needed to investigate the potential side effects and toxicity of 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone in humans.
Synthesemethoden
The synthesis of 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone involves the reaction of 5-sec-butyl-2-amino-4(3H)-pyrimidinone with ethylthioacetic acid followed by a cyclization reaction. The compound is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of various tyrosine kinases such as epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR), which are known to play a key role in cancer progression and angiogenesis.
Eigenschaften
IUPAC Name |
5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-6(3)7-8(13)11-10(15-5-2)12-9(7)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHXHXZCUCWPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(N=C(NC1=O)SCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5373283 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)
![3-[(benzylamino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185092.png)
![5-[4-(allyloxy)benzylidene]-1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5185101.png)
![5-(5-bromo-2-hydroxybenzylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5185102.png)
![3-(4-chlorophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5185118.png)
![1-chloro-3-[3-(isopropylthio)propoxy]benzene](/img/structure/B5185126.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5185129.png)
![1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone](/img/structure/B5185135.png)
![2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5185138.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5185146.png)
![N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide](/img/structure/B5185154.png)
![1-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(4-pyridinyl)piperazine](/img/structure/B5185158.png)